molecular formula C4H3Cu B14742997 but-1-en-3-yne;copper(1+) CAS No. 5256-77-9

but-1-en-3-yne;copper(1+)

Cat. No.: B14742997
CAS No.: 5256-77-9
M. Wt: 114.61 g/mol
InChI Key: NBOZCPAHGWAIQH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of but-1-en-3-yne can be achieved through various methods. One common approach involves the coupling of acetylene with ethylene in the presence of a catalyst. This reaction typically requires high temperatures and pressures to proceed efficiently .

Industrial Production Methods

In an industrial setting, but-1-en-3-yne can be produced through the partial hydrogenation of acetylene. This process involves the use of a palladium catalyst supported on an inert material such as alumina. The reaction conditions are carefully controlled to ensure selective hydrogenation, resulting in the formation of but-1-en-3-yne .

Chemical Reactions Analysis

Types of Reactions

But-1-en-3-yne undergoes a variety of chemical reactions due to the presence of both double and triple bonds. Some of the common types of reactions include:

    Oxidation: But-1-en-3-yne can be oxidized to form various oxygenated products.

    Reduction: The compound can be reduced to form butenes or butanes.

    Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogens such as chlorine or bromine can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

But-1-en-3-yne;copper(1+) has several applications in scientific research:

Mechanism of Action

The mechanism by which but-1-en-3-yne;copper(1+) exerts its effects involves the interaction of the copper(1+) ion with the double and triple bonds of the enyne. This interaction can facilitate various chemical transformations, such as the formation of new carbon-carbon bonds. The copper(1+) ion acts as a catalyst, lowering the activation energy of the reaction and increasing the reaction rate .

Comparison with Similar Compounds

Similar Compounds

    But-1-en-3-yne: The parent compound without the copper(1+) ion.

    But-2-en-1-yne: An isomer of but-1-en-3-yne with different placement of the double and triple bonds.

    Copper(1+) acetylide: A compound where the copper(1+) ion is bonded to an acetylide group.

Uniqueness

But-1-en-3-yne;copper(1+) is unique due to the presence of both the enyne and the copper(1+) ionThe copper(1+) ion enhances the reactivity of the enyne, making it a valuable compound in various chemical transformations .

Properties

CAS No.

5256-77-9

Molecular Formula

C4H3Cu

Molecular Weight

114.61 g/mol

IUPAC Name

but-1-en-3-yne;copper(1+)

InChI

InChI=1S/C4H3.Cu/c1-3-4-2;/h3H,1H2;/q-1;+1

InChI Key

NBOZCPAHGWAIQH-UHFFFAOYSA-N

Canonical SMILES

C=CC#[C-].[Cu+]

Origin of Product

United States

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